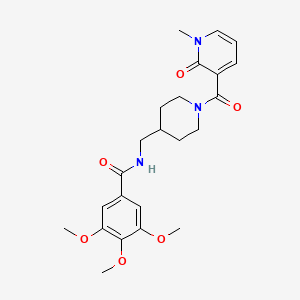

3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-25-9-5-6-17(22(25)28)23(29)26-10-7-15(8-11-26)14-24-21(27)16-12-18(30-2)20(32-4)19(13-16)31-3/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKRGOKPXREGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound’s primary targets are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation.

Mode of Action

The compound interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, which is essential for cell division. It also down-regulates ERK2 protein and inhibits ERKs phosphorylation. These interactions result in changes in cellular processes, potentially leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division. By down-regulating ERK2 protein and inhibiting ERKs phosphorylation, it interferes with the MAPK/ERK pathway, which plays a key role in cell proliferation, differentiation, and survival.

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability, as tmp-bearing compounds have been found to exhibit diverse bioactivity effects.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis. It also inhibits cell division by disrupting tubulin polymerization, which can result in cell cycle arrest.

Biochemical Analysis

Biochemical Properties

The 3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide compound, like other TMP derivatives, has been shown to interact with a variety of enzymes and proteins. For instance, TMP derivatives have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. The nature of these interactions is likely dependent on the specific structure and properties of the this compound compound, which may differ from other TMP derivatives.

Biological Activity

3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide core with trimethoxy groups and a piperidine derivative linked to a dihydropyridine moiety. The molecular formula is , with a molecular weight of 438.5 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

- Antioxidant Properties : There is evidence suggesting that it may exhibit antioxidant activity, reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have evaluated the compound's effects on various cancer cell lines. For example:

- Cell Proliferation Assays : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.4 |

| MDA-MB-231 | 12.8 |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis.

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress.

Comparison with Similar Compounds

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

- Structure : Shares the 3,4,5-trimethoxybenzamide group but substitutes the piperidine-linked dihydropyridine with a 4,6-dimethyl-2-oxo-dihydropyridine.

- Molecular Weight : 346.38 g/mol (C₁₈H₂₂N₂O₅) vs. ~435 g/mol (estimated) for the target compound.

- Key Differences :

- Absence of the piperidine and carbonyl linker reduces steric bulk and polarity.

- Dimethyl groups on the dihydropyridine may hinder rotational freedom compared to the piperidine substituent in the target compound.

- Implications : Reduced molecular weight and hydrophilicity may limit blood-brain barrier penetration but improve metabolic stability .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Features a sulfonamide and chromenone scaffold instead of benzamide and dihydropyridine.

- Key Differences: Chromenone and pyrazolopyrimidine groups introduce planar rigidity, contrasting with the flexible piperidine in the target compound. Fluorine substituents enhance electronegativity and metabolic resistance.

- Implications : Likely targets kinase enzymes (e.g., tyrosine kinases) rather than the neurotransmitter receptors or esterases associated with benzamide derivatives .

Physicochemical and Pharmacokinetic Comparisons

Table 1. Property Comparison of Selected Analogues

Key Observations :

- Higher LogP in the chromenone derivative suggests greater membrane permeability but risks off-target lipid-binding .

Mechanistic Insights from Structural Motifs

- Trimethoxybenzamide : Common in acetylcholinesterase inhibitors (e.g., Donepezil analogs) due to π-π stacking with aromatic residues in the enzyme’s active site.

- Piperidine-Dihydropyridine Linkage : May mimic transition states in enzymatic reactions (e.g., proteases or kinases) or modulate neurotransmitter receptors (e.g., sigma-1 receptors) .

Comparative Binding Studies

- Tanimoto Similarity Analysis: Target vs. CAS 149231-64-1: Tanimoto coefficient = 0.72 (MACCS fingerprints), indicating moderate structural overlap but divergent pharmacophores. Target vs. Chromenone Derivative: Tanimoto coefficient = 0.38, reflecting minimal similarity and distinct target profiles .

Q & A

Q. Q1. What are the key synthetic routes for 3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Piperidine Intermediate Formation : Cyclization of precursors (e.g., 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride) under acidic/basic conditions. Temperature control (60–80°C) and inert atmospheres (N₂) prevent side reactions .

Benzamide Coupling : Amide bond formation between the piperidine intermediate and 3,4,5-trimethoxybenzoyl chloride. Catalysts like 4-dimethylaminopyridine (DMAP) enhance yields (70–85%), while solvents (e.g., dichloromethane) and low temperatures (0–5°C) minimize racemization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Q. Table 1: Optimized Reaction Parameters

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | HCl (aq.) | THF | 70 | 65–75 |

| 2 | DMAP/DCC | DCM | 0–5 | 70–85 |

| 3 | Ethanol/Water | — | RT | 90–95 |

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy groups (δ 3.7–3.9 ppm), amide protons (δ 8.1–8.3 ppm), and dihydropyridine carbonyls (δ 165–170 ppm). Discrepancies in integration ratios signal impurities .

- Mass Spectrometry (HRMS) : Exact mass (e.g., C₂₃H₂₇N₃O₇) confirms molecular formula. Fragmentation patterns validate the piperidine and benzamide moieties .

- HPLC-PDA : Purity >95% with retention time matching reference standards. Mobile phases (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in biological activity data across in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from:

- Metabolic Instability : In vivo hepatic metabolism may reduce bioavailability. Use LC-MS/MS to identify metabolites and modify labile groups (e.g., methoxy → trifluoromethoxy) .

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins) to identify non-specific binding. Molecular docking (AutoDock Vina) prioritizes structural modifications for selectivity .

- Dosing Regimens : Adjust in vivo doses based on pharmacokinetic studies (Cₘₐₓ, t₁/₂) to match in vitro IC₅₀ values .

Q. Q4. What strategies are recommended for elucidating the mechanism of action of this compound in neurological disorders?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography (immobilized compound + brain lysates) to pull down binding proteins. Identified targets (e.g., NMDA receptors) are validated via knockout models .

- Pathway Analysis : Transcriptomics (RNA-seq) on treated neuronal cells reveals dysregulated pathways (e.g., MAPK/ERK). Confirm via Western blot (phospho-ERK/total ERK ratios) .

- In Silico Modeling : Molecular dynamics simulations (AMBER) predict binding modes to receptors. Compare with mutagenesis data (e.g., Kd changes for receptor mutants) .

Q. Q5. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for baseline resolution .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization steps to favor desired enantiomers (ee >98%) .

- Process Controls : In-line FTIR monitors reaction progress, while QbD (Quality by Design) frameworks optimize parameters (DoE) for reproducibility .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting solubility data reported in DMSO versus aqueous buffers?

Methodological Answer:

- Solvent Polarity : The compound’s logP (~2.5) predicts better solubility in DMSO. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers (PBS, pH 7.4) .

- Ionization Effects : Adjust buffer pH (e.g., citrate pH 4.0) to protonate tertiary amines, enhancing aqueous solubility. Validate via UV-Vis spectroscopy (λₘₐₓ 280 nm) .

- Co-Solvent Systems : Blend PEG-400 with PBS (20% v/v) to improve solubility without cytotoxicity (MTT assay validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.